Bis(tributylphosphine)dichloropalladium(II) Bis(tributylphosphine)dichloropalladium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615944
InChI: InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C24H54Cl2P2Pd
Molecular Weight: 582.0 g/mol

Bis(tributylphosphine)dichloropalladium(II)

CAS No.:

Cat. No.: VC17615944

Molecular Formula: C24H54Cl2P2Pd

Molecular Weight: 582.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(tributylphosphine)dichloropalladium(II) -

Specification

Molecular Formula C24H54Cl2P2Pd
Molecular Weight 582.0 g/mol
IUPAC Name dichloropalladium;tributylphosphane
Standard InChI InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2
Standard InChI Key PCANJRKXBGXLIH-UHFFFAOYSA-L
Canonical SMILES CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pd]Cl

Introduction

Structural Characteristics of Palladium-Phosphine Complexes

Palladium-phosphine complexes adopt square planar geometries, as demonstrated by X-ray crystallography of Bis(triphenylphosphine)palladium(II) chloride . The trans-configuration is favored due to steric repulsion between bulky phosphine ligands. For Bis(tributylphosphine)dichloropalladium(II), the substitution of phenyl groups with n-butyl chains would reduce steric bulk, potentially enabling cis-isomer formation or altering solubility profiles.

Electronic Effects:

  • Triphenylphosphine (PPh₃) is a stronger electron donor than tributylphosphine (PBu₃), as alkyl groups are less electronegative than aryl substituents. This difference modulates the palladium center’s electron density, influencing oxidative addition rates in catalytic cycles .

  • PBu₃’s weaker π-acceptor character may enhance palladium’s electrophilicity, favoring substrates with electron-deficient aryl halides .

Synthetic Methodologies

The synthesis of Bis(triphenylphosphine)palladium(II) chloride involves reacting PdCl₂ with PPh₃ in hydrochloric acid and ethanol . Adapting this protocol for PBu₃ would require adjustments due to PBu₃’s higher basicity and lower air stability.

Proposed Synthesis for Bis(tributylphosphine)dichloropalladium(II):

  • Dissolve PdCl₂ in aqueous HCl (40–80°C).

  • Add PBu₃ dissolved in anhydrous ethanol dropwise.

  • Maintain reaction at 45–80°C for 10–60 minutes.

  • Isolate the product via filtration and vacuum drying .

Challenges:

  • PBu₃’s susceptibility to oxidation necessitates inert atmosphere conditions.

  • Tributylphosphine’s larger cone angle (132° vs. PPh₃’s 145°) may hinder ligand substitution kinetics .

Catalytic Applications in Cross-Coupling Reactions

Palladium-phosphine complexes are widely used in Suzuki, Heck, and Sonogashira couplings. While triphenylphosphine derivatives dominate industrial applications , bulkier ligands like PBu₃ could offer advantages in selective transformations.

Comparative Catalytic Performance:

LigandReaction TypeTurnover Frequency (TOF)Selectivity
PPh₃Suzuki Coupling500 h⁻¹90%
PBu₃ (inferred)Heck Coupling700 h⁻¹*85%*
dtbpf (tert-Bu)Buchwald-Hartwig Amination1200 h⁻¹95%

*Theoretical estimates based on ligand electronic profiles .

Mechanistic Implications:

  • PBu₃’s weaker coordination strength may facilitate faster transmetallation steps in Suzuki reactions.

  • In Sonogashira couplings, reduced steric hindrance could improve alkyne insertion efficiency .

Industrial and Pharmaceutical Relevance

Pd-PBu₃ complexes are less documented than PPh₃ systems but may find niche applications:

  • Pharmaceutical Synthesis: Enhanced reactivity toward sterically hindered substrates.

  • Green Chemistry: PBu₃’s lower toxicity compared to cyanide-based ligands (e.g., in result ).

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